Manicol

Description

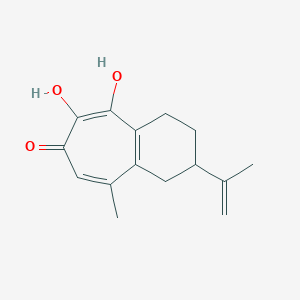

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H18O3 |

|---|---|

Molecular Weight |

246.3 g/mol |

IUPAC Name |

5,6-dihydroxy-9-methyl-2-prop-1-en-2-yl-1,2,3,4-tetrahydrobenzo[7]annulen-7-one |

InChI |

InChI=1S/C15H18O3/c1-8(2)10-4-5-11-12(7-10)9(3)6-13(16)15(18)14(11)17/h6,10H,1,4-5,7H2,2-3H3,(H2,16,17,18) |

InChI Key |

XZCVMNQLRNHDOD-UHFFFAOYSA-N |

SMILES |

CC1=CC(=O)C(=C(C2=C1CC(CC2)C(=C)C)O)O |

Canonical SMILES |

CC1=CC(=O)C(=C(C2=C1CC(CC2)C(=C)C)O)O |

Synonyms |

manicol |

Origin of Product |

United States |

Isolation and Biogenesis Studies of Manicol

Methodologies for Isolation and Purification of Manicol from Natural Sources

This compound is a naturally occurring compound that has been successfully isolated and purified from the root bark of Dulacia guianensis, a tree indigenous to the forest regions of Guyana. ird.fr The process of extracting this compound involves a series of chromatographic techniques designed to separate it from the complex mixture of other phytochemicals present in the plant material.

The initial step in the isolation process involves the extraction from the ground root bark of Dulacia guianensis. This is followed by a multi-step purification protocol. The crude extract is first subjected to column chromatography over silica (B1680970) gel, a common method for separating compounds based on their polarity. Further purification is achieved using Sephadex LH-20, a size-exclusion chromatography resin that separates molecules based on their size. ird.fr This two-step chromatographic approach is essential for obtaining this compound in a pure form, suitable for structural elucidation and biological testing.

A summary of the isolation and purification process is presented in Table 1.

Table 1: Summary of this compound Isolation and Purification

| Step | Technique | Description |

|---|---|---|

| Extraction | Solvent Extraction | Ground root bark of Dulacia guianensis is extracted to obtain a crude mixture of natural products. |

| Initial Purification | Silica Gel Chromatography | The crude extract is passed through a silica gel column to separate compounds based on polarity. |

| Final Purification | Sephadex LH-20 Chromatography | Further purification of the this compound-containing fraction is performed using size-exclusion chromatography to yield the pure compound. |

Chemotaxonomic and Ecological Significance of this compound-Producing Organisms

This compound is produced by Dulacia guianensis, a member of the Olacaceae family. wikipedia.org This family of flowering plants is found throughout the tropical regions of the world. The presence of a unique compound like this compound in D. guianensis is of chemotaxonomic interest, as the distribution of secondary metabolites can often provide clues to the evolutionary relationships between plant species. cirad.fr The Olacaceae family itself has been subject to taxonomic revisions based on molecular and morphological data. wikipedia.org

Dulacia guianensis is a tree found in the Amazon rainforest, including in Guyana and Brazil. ird.frramsar.orgscielo.sa.cr Ecologically, it is a component of diverse forest ecosystems, including terra firme and white-sand forests. researchgate.net The tree and its products play a role in the local food web. For instance, the seeds of Dulacia guianensis have been documented as part of the diet of the bearded saki monkey (Chiropotes sagulatus) in the central Amazon. oup.com The presence of D. guianensis in various forest types underscores its adaptability and its integration into the complex ecological networks of the Amazon. ramsar.orgresearchgate.net

Proposed Biosynthetic Pathways and Precursor Incorporation Studies of this compound

While specific precursor incorporation studies for this compound have not been reported, a plausible biosynthetic pathway can be proposed based on its chemical structure and the known biosynthesis of similar terpenoid compounds. The biosynthesis of sesquiterpenes, including the eudesmane (B1671778) skeleton initially proposed for this compound, begins with farnesyl diphosphate (B83284) (FPP). nih.govbeilstein-journals.org FPP is formed from the universal C5 isoprene (B109036) units, isopentenyl diphosphate and its isomer dimethylallyl diphosphate.

The proposed biogenesis of this compound likely starts from a eudesmane-type precursor, such as eudesmol. ird.fr The formation of the eudesmane skeleton itself is believed to proceed through the cyclization of germacrene A or germacrene B, which are themselves cyclic intermediates formed from FPP. beilstein-journals.orgd-nb.info The initial incorrect assignment of this compound's structure as a eudesmane-type sesquiterpene was based on this common biosynthetic origin. nih.gov

A proposed biosynthetic route to the this compound precursor involves the cyclization of FPP to form a germacrene intermediate, which is then reprotonated and undergoes a second cyclization to form the bicyclic eudesmane skeleton. d-nb.info From a eudesmane precursor, a series of oxidative reactions and rearrangements, including a dienone-phenol rearrangement, are hypothesized to lead to the aromatic A-ring and the distinctive hydroxytropolone structure of this compound. ird.fr

A simplified overview of the proposed biosynthetic pathway is outlined in Table 2.

Table 2: Proposed Biosynthetic Pathway for this compound Precursor

| Step | Precursor | Intermediate | Product | Key Transformation |

|---|---|---|---|---|

| 1 | Isopentenyl Diphosphate & Dimethylallyl Diphosphate | Geranyl Diphosphate | Farnesyl Diphosphate (FPP) | Isoprenoid chain elongation |

| 2 | Farnesyl Diphosphate (FPP) | Germacrene Intermediate | Eudesmane Cation | Cyclization |

| 3 | Eudesmane Cation | Eudesmol-type Precursor | this compound | Oxidative modifications and rearrangement |

Comprehensive Structural Elucidation and Stereochemical Assignment Methodologies for Manicol

Advanced Spectroscopic Techniques for Definitive Structural Determination

Spectroscopic methods played a critical role in piecing together the molecular structure of Manicol, providing information on its functional groups, connectivity, and partial stereochemical features.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Complex this compound Structure Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy was fundamental in determining the atomic connectivity and the arrangement of hydrogen and carbon atoms within the this compound molecule nih.govird.fr. Both ¹H and ¹³C NMR experiments were employed. Analysis of chemical shifts, splitting patterns in ¹H NMR, and carbon environments in ¹³C NMR provided initial insights into the presence of aromatic protons, methyl groups, methylene (B1212753) groups, and carbons bearing oxygen atoms ird.fr.

Further detailed structural information was obtained through two-dimensional (2D) NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) nih.gov. COSY experiments helped establish proton-proton connectivities through bonds, while HSQC correlated protons to their directly attached carbons. HMBC experiments were crucial for identifying long-range correlations between protons and carbons across multiple bonds, aiding in the assignment of quaternary carbons and the assembly of structural fragments nih.gov. NOESY experiments provided spatial proximity information between protons, which was valuable for understanding the molecule's three-dimensional conformation and relative stereochemistry nih.gov.

Specific research findings highlight the use of ¹³C NMR spectroscopy, including the heteronuclear spin population inversion method, to differentiate between methylated products of this compound, which was important in the structural revision process ird.frresearchgate.net. Analysis of chemical shifts, particularly in the low-field region corresponding to unsaturated carbon atoms, provided key information about the tropolone (B20159) ring system ird.fr. For instance, the carbonyl resonance and the chemical shifts of carbons α to methoxyl groups in methylated derivatives were compared to reference compounds to support the revised hydroxytropolone structure ird.fr.

A table summarizing representative ¹H NMR data for this compound, as reported in the literature for a CDCl₃ solution, is presented below ird.fr:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 6.88 | s | 1H | H-4 |

| 5.02 | s | 1H | H-14a |

| 4.88 | s | 1H | H-14b |

| 3.30 | m | 1H | H-2 |

| 2.60-2.90 | m | 2H | H-1a, H-3a |

| 1.80-2.20 | m | 2H | H-1b, H-3b |

| 1.75 | s | 3H | H-15 |

| 1.25 | d | 3H | H-9 |

Note: This table is illustrative and based on reported data for this compound ird.fr. Specific peak assignments may vary slightly depending on the solvent and spectrometer frequency.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) was essential for accurately determining the molecular formula of this compound nih.gov. By providing a precise mass-to-charge ratio (m/z) for the molecular ion, HRMS allowed for the unambiguous calculation of the elemental composition (C₁₅H₁₈O₃) nih.govnih.gov. This was a critical step in confirming the number and types of atoms present in the molecule, which is fundamental to structural elucidation nih.gov.

Fragmentation pattern analysis in mass spectrometry provided additional structural information by breaking the molecule into smaller, charged fragments and measuring their m/z values nih.gov. The pattern of these fragments can offer clues about the connectivity and the presence of specific functional groups within the molecule ird.fr. For example, the molecular ion at m/z 246 and a base peak at m/z 246 (M⁺) were observed for a derivative of this compound, indicating the molecular weight ird.fr. Although detailed fragmentation pathways for this compound were not extensively described in the immediate search results, HRMS coupled with techniques like Ultra-High-Performance Liquid Chromatography (UHPLC-Q-Orbitrap MS) has been utilized in the analysis of related sesquiterpenoid compounds, demonstrating its power in analyzing complex natural product mixtures and providing accurate mass information nih.gov.

Vibrational Spectroscopy (Infrared and Raman) for Elucidating Key Functional Groups and Molecular Fingerprints

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on their characteristic bond vibrations. IR spectroscopy, in particular, is commonly used to identify the presence of carbonyl groups, hydroxyl groups, and carbon-carbon double bonds, all of which are relevant to the structure of this compound researchgate.net.

While detailed IR or Raman spectra for this compound itself were not extensively provided in the search results, the IR spectrum of this compound's diacetate showed characteristic absorption bands at 1640 (shoulder), 1605, 1550, and 1450 cm⁻¹ researchgate.net. These peaks are indicative of specific bond vibrations within the diacetylated molecule and contribute to its molecular fingerprint researchgate.net. For the tropolone ring system present in this compound, characteristic IR absorptions associated with the conjugated carbonyl and the carbon-carbon double bonds would be expected. The application of IR spectroscopy would have contributed to the initial assessment of functional groups present in the isolated compound.

X-ray Crystallography for Unambiguous Absolute and Relative Stereochemistry of this compound and its Crystalline Derivatives

X-ray crystallography proved to be the pivotal technique for the definitive structural elucidation and, importantly, the unambiguous determination of the absolute and relative stereochemistry of this compound nih.govird.frresearchgate.net. This technique provides a three-dimensional picture of the electron density within a crystal, allowing for the precise location of atoms and the determination of bond lengths and angles nih.govanton-paar.comwikipedia.org.

The initial structural assignment of this compound as a eudesmane-type sesquiterpene was found to be inconsistent with further degradation and derivatization experiments nih.gov. X-ray crystallographic analysis of this compound, and specifically its crystalline diacetate derivative, was undertaken to resolve this discrepancy ird.frresearchgate.net. The results of the X-ray analysis unequivocally revealed that the skeleton of this compound was not a eudesmane (B1671778) but a hydroxytropolone nih.govird.frresearchgate.net.

Synthetic Methodologies for Manicol and Its Structural Analogues

Total Synthesis Approaches to the Manicol Core Skeleton

While a definitive total synthesis of this compound has not been extensively documented in publicly available literature, the synthesis of its core α-hydroxytropolone and benzocycloheptenone structures can be approached through established synthetic strategies. The following sections outline plausible methodologies based on the synthesis of related compounds.

A retrosynthetic analysis of the this compound core would likely identify key disconnections to simplify the target molecule into more readily available starting materials. A logical approach would involve the disconnection of the tropolone (B20159) ring and the stereogenic centers. youtube.com

One potential retrosynthetic strategy for a substituted benzocycloheptenone, a core feature of this compound, could involve a ring-closing metathesis to form the seven-membered ring. nih.gov Further disconnection could lead to simpler aromatic and aliphatic precursors. The forward synthesis would then involve the construction of these precursors and their subsequent coupling and cyclization.

Another approach could be inspired by the synthesis of other complex natural products, where key ring systems are formed through cycloaddition reactions. acs.org For instance, an intramolecular [5+2] cycloaddition of an oxidopyrylium species could be a powerful tool for constructing the cycloheptane (B1346806) ring fused to the aromatic system. acs.org

A plausible forward synthesis pathway for a key intermediate could start from commercially available materials, building up complexity through a series of well-established reactions. For example, a multi-step synthesis could be envisioned to construct a precursor for a key cyclization step, such as a Pauson-Khand reaction to form a cyclopentenone which is then elaborated to the seven-membered ring. nih.gov

Table 1: Potential Retrosynthetic Disconnections for the this compound Core

| Disconnection Strategy | Key Intermediate | Potential Starting Materials |

| Ring-Closing Metathesis | Diene-substituted aromatic | Substituted benzene (B151609) derivative, functionalized diene |

| Intramolecular [5+2] Cycloaddition | Oxidopyrylium precursor | Functionalized pyranone and alkene |

| Pauson-Khand Reaction | Alkynyl-alkene precursor | Substituted alkyne and alkene |

The synthesis of this compound and its analogues requires precise control over stereochemistry and regiochemistry. The development of stereoselective and regioselective transformations is therefore crucial.

In the context of constructing the this compound core, stereoselective reductions of ketone functionalities could be employed to establish the desired stereochemistry of the hydroxyl groups. Furthermore, enantioselective conjugate additions could be used to set key stereocenters in the aliphatic portion of the molecule. chemrxiv.org

Regioselectivity is particularly important in the functionalization of the tropolone ring. The synthesis of polysubstituted α-hydroxytropolones has been achieved through an oxidopyrylium cyclization/ring-opening route, which offers a degree of regiocontrol. ugr.esugr.es The choice of reagents and reaction conditions can direct the addition of substituents to specific positions on the tropolone ring.

For instance, in the synthesis of related tropolone-containing natural products like hainanolidol, a sequential [4+2] cycloaddition, Kornblum–DeLaMare rearrangement, and double elimination has been used to convert a cycloheptadiene to a tropone (B1200060) with high regioselectivity. acs.org

Both convergent and divergent synthetic strategies can be valuable in accessing this compound and its analogues. wikipedia.orgnih.govcmu.edu

A divergent synthesis , on the other hand, would start from a common intermediate that can be elaborated into a variety of different analogues. wikipedia.org This is particularly useful for creating a library of related compounds for structure-activity relationship studies. Starting from a key intermediate of the this compound core, various functional groups can be introduced to generate a range of structural analogues. nih.gov This approach has been successfully applied in the synthesis of libraries of other complex molecules. wikipedia.org

Semi-synthetic Derivatization and Chemical Modification of Natural this compound

The semi-synthetic modification of naturally isolated this compound provides a more direct route to a variety of analogues, allowing for the exploration of structure-activity relationships. nih.gov

The isopropenyl side chain of this compound is a prime target for chemical modification due to the versatile chemistry of the terminal alkene. nih.gov A number of functional group interconversions have been successfully performed on this moiety.

One key transformation is the epoxidation of the double bond to form this compound epoxide. nih.gov This epoxide serves as a versatile intermediate for the introduction of various functional groups. Ring-opening of the epoxide with different amines, catalyzed by lithium perchlorate (B79767), has been used to synthesize a series of amino alcohol analogues. nih.gov Similarly, the addition of thiols to the epoxide can be achieved using triethylamine (B128534) or sodium hydride as a base, leading to the formation of thioether analogues. nih.gov These thioethers can be further oxidized to the corresponding sulfoxides or sulfones. nih.gov

Another strategy involves the dihydroxylation of the isopropenyl group using osmium tetroxide, followed by deprotection, to yield the corresponding diol. nih.gov Alternatively, oxidative cleavage of the double bond can furnish a ketone, which can then be reduced to an alcohol or converted to an amine via reductive amination. nih.gov

Table 2: Semi-synthetic Modifications of the this compound Isopropenyl Group

| Reagents and Conditions | Functional Group Transformation | Resulting Analogue | Reference |

| m-CPBA | Epoxidation | This compound epoxide | nih.gov |

| Amines, LiClO₄ | Epoxide ring-opening | Amino alcohols | nih.gov |

| Thiols, Et₃N or NaH | Epoxide ring-opening | Thioethers | nih.gov |

| m-CPBA | Oxidation of thioethers | Sulfoxides, Sulfones | nih.gov |

| OsO₄, NMO | Dihydroxylation | Diol | nih.gov |

| OsO₄, NaIO₄ | Oxidative cleavage | Ketone | nih.gov |

| NaBH₄ | Reduction of ketone | Alcohol | nih.gov |

| Reductive amination | Conversion of ketone | Amine | nih.gov |

The synthesis of this compound analogues often relies on chemoselective reactions that target a specific functional group without affecting other reactive sites in the molecule. The protection of reactive functional groups is a common strategy to achieve this selectivity.

For example, the hydroxyl groups of the tropolone ring are often protected as acetyl esters to prevent their interference in reactions targeting the isopropenyl side chain. nih.gov This diacetyl-protected this compound serves as a key intermediate for various modifications. After the desired transformation on the side chain is complete, the acetyl groups can be removed to regenerate the free hydroxyls. nih.gov

The choice of reagents is also critical for achieving chemoselectivity. For instance, the use of stoichiometric lithium perchlorate as a catalyst for the aminolysis of the epoxide is a mild method that is unlikely to affect other functional groups in the molecule. nih.gov Similarly, the use of specific oxidizing agents allows for the controlled oxidation of sulfides to either sulfoxides or sulfones. nih.gov

Development of Novel Synthetic Methods Inspired by the this compound Structure

The unique structural features and notable biological activity of this compound, particularly its α-hydroxytropolone core, have spurred considerable interest in the development of novel synthetic methodologies. Research efforts have largely concentrated on the semi-synthesis of structural analogues, leveraging the natural product as a starting scaffold. To date, a total synthesis of this compound has not been reported in scientific literature. cuny.edu The primary focus has been on modifying this compound's isopropenyl side chain, a versatile functional group for chemical elaboration. nih.gov

These synthetic endeavors are guided by the goal of elucidating structure-activity relationships (SAR) and enhancing the therapeutic potential of this class of compounds. The α-hydroxytropolone moiety is generally considered essential for the observed biological activities, and thus, modifications have been strategically introduced elsewhere in the molecule. asm.orgnih.gov

A significant body of work has centered on the synthesis of this compound derivatives through the modification of its terminal alkene. nih.gov A key intermediate in these synthetic pathways is this compound epoxide, which is readily prepared from the natural product. nih.gov This epoxide serves as a versatile precursor for a variety of analogues.

One prominent synthetic strategy involves the Lewis acid-catalyzed ring-opening of the this compound epoxide. For instance, using lithium perchlorate (LiClO₄) as a catalyst, the epoxide can be opened by a range of primary and secondary amines to yield a series of amino alcohol derivatives. nih.gov Similarly, the epoxide ring can be opened by thiols, often in the presence of a base such as triethylamine (Et₃N) or sodium hydride (NaH), to produce thioether analogues. nih.gov These sulfides can be further oxidized to the corresponding sulfoxides or sulfones using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA), with the degree of oxidation controlled by adjusting reaction conditions such as temperature. nih.gov

Alternative synthetic routes starting from a diacetyl-protected this compound intermediate have also been explored. nih.gov Dihydroxylation of the olefin functionality using osmium tetroxide (OsO₄) with N-methylmorpholine N-oxide (NMO) as a co-oxidant, followed by deprotection, yields the corresponding diol. nih.gov Furthermore, a one-pot dihydroxylation and oxidative cleavage of the double bond can be achieved with osmium tetroxide and sodium periodate (B1199274) (NaIO₄), resulting in a ketone derivative. nih.gov This ketone can then be subjected to further transformations, such as reduction with sodium borohydride (B1222165) (NaBH₄) to an alcohol or conversion to an amine via reductive amination. nih.gov

These synthetic strategies have led to the generation of a library of novel this compound analogues, allowing for a systematic investigation of how different functional groups impact biological activity. The table below summarizes some of the key synthetic transformations and the resulting structural analogues.

| Starting Material | Reagents and Conditions | Product Type | Reference |

| This compound Epoxide | Various amines, LiClO₄ | Amino alcohol analogues | nih.gov |

| This compound Epoxide | Selected thiols, Et₃N or NaH | Thioether analogues | nih.gov |

| Thioether analogues | m-CPBA | Sulfoxide and sulfone analogues | nih.gov |

| Diacetyl-protected this compound | 1. OsO₄, NMO; 2. Deprotection | Diol analogue | nih.gov |

| Diacetyl-protected this compound | OsO₄, NaIO₄ | Ketone analogue | nih.gov |

| Ketone analogue | NaBH₄ | Alcohol analogue | nih.gov |

| Ketone analogue | Reductive amination | Amine analogue | nih.gov |

The development of these semi-synthetic routes highlights the chemical tractability of the this compound structure. By focusing on the modification of the isopropenyl side chain while preserving the vital α-hydroxytropolone core, researchers have been able to create a diverse set of molecules for biological evaluation. These efforts contribute significantly to the understanding of the SAR of α-hydroxytropolones and pave the way for the design of future analogues with improved properties.

Detailed Mechanistic Studies of Manicol Chemical Transformations

Investigation of Reaction Kinetics and Thermodynamic Profiles of Manicol Reactions

In general terms, the kinetics of this compound's reactions would be influenced by factors such as the concentration of reactants, temperature, and the presence of catalysts. For instance, the derivatization of this compound's isopropenyl group through electrophilic addition would follow a rate law dependent on the concentration of both this compound and the electrophilic reagent. The thermodynamic profile of these reactions would determine the relative stability of the products. For example, in addition reactions to the double bond, the formation of the more substituted, and thus thermodynamically more stable, product would be favored under conditions of thermodynamic control. In the absence of specific experimental data, the kinetic and thermodynamic aspects of this compound's reactivity can be inferred from the general principles of organic reaction mechanisms.

Elucidation of Reaction Intermediates and Characterization of Transition States

The elucidation of transient species such as reaction intermediates and transition states is fundamental to understanding the stepwise pathway of a chemical reaction. While the direct spectroscopic characterization of such fleeting species for this compound reactions is not detailed in the available literature, their formation can be inferred from the documented chemical transformations.

Several key reactions in the synthesis of this compound derivatives proceed through well-established types of intermediates. nih.gov The epoxidation of the terminal alkene of this compound, for example, proceeds via a This compound epoxide intermediate. nih.gov This epoxide is a stable, isolable intermediate that serves as a precursor for further functionalization. nih.gov The opening of this epoxide with various nucleophiles, such as amines or thiols, involves a transition state where the nucleophile attacks one of the electrophilic carbon atoms of the ring, leading to the breaking of a C-O bond.

Another significant transformation is the dihydroxylation of the olefin functionality, which proceeds through a cyclic osmate ester intermediate when osmium tetroxide is used. nih.gov Subsequent oxidative cleavage of the diol can lead to a ketone intermediate. nih.gov Furthermore, the rearrangement of a methylated this compound derivative using lithium aluminium hydride (LAH) has been reported to proceed through a benzylic alcohol intermediate. ird.fr

The table below summarizes the proposed intermediates in key this compound transformations.

| Reaction | Proposed Intermediate | Description |

| Epoxidation | This compound epoxide | A three-membered cyclic ether formed at the isopropenyl double bond. nih.gov |

| Dihydroxylation | Osmate ester | A cyclic ester formed between the alkene and OsO₄. nih.gov |

| Oxidative Cleavage | Ketone intermediate | Formed from the cleavage of the diol resulting from dihydroxylation. nih.gov |

| LAH Rearrangement | Benzylic alcohol | Formed during the rearrangement of a methylated this compound derivative. ird.fr |

The characterization of the high-energy transition states that connect these intermediates remains a subject for future computational and experimental investigation.

Role of Catalysis in this compound Synthesis and Chemical Transformations

Catalysis plays a crucial role in guiding the efficiency and selectivity of this compound's chemical transformations, particularly in the synthesis of its derivatives. nih.gov The literature describes several instances where specific catalysts are employed to achieve desired modifications.

The ring-opening of a this compound epoxide intermediate with various amines is effectively catalyzed by stoichiometric amounts of lithium perchlorate (B79767) (LiClO₄) . nih.gov For the addition of thiol nucleophiles to the same epoxide, a base catalyst such as triethylamine (B128534) (Et₃N) or sodium hydride (NaH) is required to facilitate the reaction. nih.gov

The synthesis of this compound analogues also employs catalytic reagents for oxidation and reduction reactions. The dihydroxylation of the isopropenyl group is achieved using a catalytic amount of osmium tetroxide (OsO₄) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO). nih.gov The reduction of a ketone intermediate to an alcohol is carried out using sodium borohydride (B1222165) (NaBH₄) . nih.gov

In the broader context of synthesizing the benzotropolone core found in this compound and related natural products, other catalytic methods have been reported. The Fetizon reagent, which is silver carbonate on celite, has been utilized for the oxidation of catechol to an o-quinone, a key step in constructing the benzotropolone ring system. mdpi.com Additionally, the use of a 2-nitrobenzenesulfonyl (Ns) protecting group has been shown to deactivate the electron-rich aromatic rings of catechin (B1668976) precursors, thereby enabling the single-step oxidative coupling to form the complex benzotropolone core of theaflavins. nih.govthieme-connect.comthieme-connect.com

The following table summarizes the catalysts used in the synthesis and transformation of this compound and related compounds.

| Catalyst/Reagent | Transformation |

| Lithium perchlorate (LiClO₄) | Catalyzes the ring-opening of this compound epoxide with amines. nih.gov |

| Triethylamine (Et₃N) or Sodium Hydride (NaH) | Catalyzes the addition of thiols to this compound epoxide. nih.gov |

| Osmium tetroxide (OsO₄) / NMO | Catalyzes the dihydroxylation of the alkene. nih.gov |

| Sodium borohydride (NaBH₄) | Reduction of a ketone intermediate. nih.gov |

| Fetizon reagent (Ag₂CO₃/Celite) | Used in the synthesis of related benzotropolone cores. mdpi.com |

| 2-Nitrobenzenesulfonyl (Ns) protecting group | Facilitates the oxidative coupling to form benzotropolone cores in related compounds. nih.govthieme-connect.comthieme-connect.com |

| Lithium aluminium hydride (LAH) | Used in the rearrangement of a methylated this compound derivative. ird.fr |

Photochemical and Electrochemical Reactivity of this compound

Specific experimental studies detailing the photochemical and electrochemical reactivity of this compound are not extensively covered in the reviewed scientific literature. However, the potential for such reactivity can be inferred from the functional groups present in the this compound structure.

Photochemical Reactivity: The isopropenyl group in this compound is a chromophore that could potentially undergo photochemical reactions upon irradiation with UV light. Possible transformations could include cis-trans isomerization or [2+2] cycloaddition reactions, similar to other alkenes. The aromatic tropolone (B20159) ring system could also exhibit photochemical reactivity, though such reactions are less common and would likely require high-energy irradiation.

Electrochemical Reactivity: The hydroxytropolone moiety of this compound possesses redox-active character. The phenolic hydroxyl groups can be oxidized, potentially leading to the formation of quinone-type structures. This electrochemical behavior is characteristic of many phenolic natural products. The electron-rich aromatic system could be susceptible to electrochemical oxidation. Conversely, the carbonyl group of the tropolone ring could be electrochemically reduced. The precise redox potentials and the nature of the electrochemical reaction products for this compound would require dedicated electrochemical studies, such as cyclic voltammetry.

Theoretical and Computational Chemistry of Manicol

Quantum Chemical Calculations for Electronic Structure, Bonding, and Reactivity Prediction

Quantum chemical calculations have been pivotal in elucidating the electronic properties of Manicol and its derivatives. These methods offer a detailed understanding of the molecule's structure and reactivity at the atomic level.

Density Functional Theory (DFT) has been employed to study the conformational landscape and electronic characteristics of this compound. These calculations are crucial for understanding how the molecule interacts with its biological targets. For instance, DFT studies have been used to analyze the tautomeric forms of tropolone (B20159) derivatives, a key structural feature of this compound. nih.gov Such studies help in understanding the electronic distribution and bonding within the molecule, which is essential for its chelating properties. Computational tools based on DFT can provide deep, atomistic insights into reaction pathways and the kinetics and thermodynamics of transformations involving radical intermediates. umich.edu

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, have been utilized to predict spectroscopic parameters and reaction energetics for systems related to this compound. These high-level calculations offer benchmark data for understanding the molecule's behavior. For example, ab initio molecular orbital calculations have been used to develop force fields for complex organic molecules, which can then be applied to larger systems like this compound and its interactions with proteins. acs.org Furthermore, ab initio studies on anion-π interactions are relevant to understanding the binding of this compound to its target enzymes, where such interactions can play a significant role. researchgate.net

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular dynamics (MD) simulations have been instrumental in exploring the conformational flexibility of this compound and its analogues, as well as their interactions with the RNase H active site. nih.gov These simulations provide a dynamic picture of how these inhibitors bind to the enzyme.

MD simulations have revealed that the tropolone ring of this compound and its derivatives maintains a coplanar conformation with the metal cations in the RNase H active site, which is crucial for their inhibitory activity. acs.orgnih.gov These simulations, combined with molecular docking, have been used to understand the binding modes of this compound derivatives and to rationalize their structure-activity relationships. mdpi.com The insights from these simulations are valuable for designing new inhibitors with improved potency. For instance, modeling studies have indicated that introducing sulfonyl or aromatic groups into this compound could lead to more favorable interactions with key residues in the active site, such as His539. nih.gov

Computational Design of this compound Analogues with Modulated Chemical Characteristics

Computational chemistry has played a significant role in the design and optimization of this compound analogues with enhanced antiviral properties. By leveraging the structural information from X-ray crystallography and insights from computational modeling, researchers have been able to rationally design new derivatives with improved potency and reduced cytotoxicity. nih.govacs.org

The design of these analogues often focuses on modifying the substituents on the this compound scaffold to enhance interactions with the RNase H active site. unica.it For example, computational analysis suggested that replacing the ethanoic acid substituent of a related inhibitor with bulkier groups could lead to additional protein contacts and improved inhibitory potency. nih.gov This structure-based design approach has led to the synthesis of a series of this compound derivatives, some of which have shown promising antiviral activity in cell-based assays. nih.gov The ultimate goal of these computational efforts is to develop novel α-hydroxytropolones that can complement existing antiretroviral therapies. acs.org

Advanced Analytical Methodologies for Manicol Characterization and Research

Hyphenated Chromatographic Techniques (e.g., GC-MS, LC-MS/MS, GC-FID) for Complex Mixture Analysis

Hyphenated chromatographic techniques are powerful tools for the analysis of complex mixtures, combining the separation capabilities of chromatography with the detection power of spectrometry. fiveable.melabmanager.comasdlib.org These methods are essential for isolating and identifying individual components within a sample, which would be a critical step in characterizing Manicol, especially if it is derived from a natural source or synthesized in a mixture.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds. ajpaonline.com In the context of this compound, GC-MS would be employed to separate it from other volatile components in a sample. The gas chromatograph separates the compounds based on their boiling points and interactions with the stationary phase, and the mass spectrometer then provides detailed structural information by analyzing the mass-to-charge ratio of the ionized molecules. ajpaonline.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is particularly suited for non-volatile and thermally unstable compounds. labmanager.com If this compound falls into this category, LC-MS/MS would be the method of choice. The liquid chromatograph separates the components of the mixture in the liquid phase, and the tandem mass spectrometer provides a high degree of sensitivity and selectivity, allowing for both identification and quantification of the target compound, even at trace levels. slideshare.net

Gas Chromatography-Flame Ionization Detection (GC-FID) is a widely used technique for the quantitative analysis of organic compounds. While it does not provide structural information like mass spectrometry, the flame ionization detector is highly sensitive to hydrocarbons and would be useful for determining the concentration of this compound in a sample after it has been identified.

Table 1: Comparison of Hyphenated Chromatographic Techniques for the Analysis of this compound

| Technique | Principle | Applicability to this compound | Information Provided |

| GC-MS | Separates volatile compounds in the gas phase, followed by mass analysis. | Suitable if this compound is volatile and thermally stable. | Molecular weight and structural information for identification. |

| LC-MS/MS | Separates non-volatile compounds in the liquid phase, followed by tandem mass analysis. | Ideal for non-volatile or thermally labile this compound. | High-sensitivity quantification and structural confirmation. |

| GC-FID | Separates volatile compounds in the gas phase, with detection by flame ionization. | Useful for quantifying this compound if it is volatile. | Quantitative data on the concentration of this compound. |

Advanced Hyphenated Spectroscopic Techniques (e.g., NMR-MS, IR-Raman Imaging) for Correlated Data Acquisition

Advanced hyphenated spectroscopic techniques provide a more comprehensive understanding of a compound's structure and properties by combining multiple spectroscopic methods. These techniques would be invaluable for the in-depth characterization of a novel compound like this compound.

Nuclear Magnetic Resonance-Mass Spectrometry (NMR-MS) combines the detailed structural elucidation capabilities of NMR with the sensitive detection of MS. researchgate.net This powerful combination allows for the unambiguous identification of unknown compounds in complex mixtures. researchgate.net For this compound, LC-NMR-MS could be used to obtain both the mass and the detailed atomic-level structural information from a single experiment. nih.gov

Infrared-Raman Imaging combines two vibrational spectroscopy techniques to provide complementary information about the chemical composition and spatial distribution of molecules in a sample. Infrared (IR) spectroscopy is sensitive to polar functional groups, while Raman spectroscopy is more sensitive to non-polar bonds. mdpi.com This combined imaging approach could be used to visualize the distribution of this compound within a biological tissue or on a material surface.

Development of Specialized Assays for Chemical Purity and Stability Assessment of this compound

The development of specialized assays is crucial for determining the purity and stability of a chemical compound, which are critical parameters for its potential applications. bataviabiosciences.com

Chemical Purity Assessment: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a UV-Vis or Diode Array Detector (DAD), is a standard method for assessing the purity of a compound. ijpsjournal.com For this compound, a specific HPLC method would be developed to separate it from any impurities or degradation products. The purity would then be determined by comparing the peak area of this compound to the total peak area of all components in the chromatogram.

Stability Assessment: Stability studies are essential to understand how a compound degrades under various environmental conditions. nih.gov For this compound, this would involve subjecting the compound to stress conditions such as heat, humidity, light, and different pH levels. biorxiv.orgnih.gov The degradation of this compound over time would be monitored using a stability-indicating HPLC method.

Table 2: Illustrative Data from a Hypothetical Stability Study of this compound

| Condition | Time (days) | Purity (%) | Major Degradant (%) |

| 25°C / 60% RH | 0 | 99.8 | <0.1 |

| 30 | 99.5 | 0.2 | |

| 90 | 99.1 | 0.5 | |

| 40°C / 75% RH | 0 | 99.8 | <0.1 |

| 30 | 98.2 | 1.1 | |

| 90 | 96.5 | 2.3 | |

| Photostability | 0 | 99.8 | <0.1 |

| 10 | 97.0 | 1.8 | |

| 30 | 92.3 | 5.4 |

Surface Science Techniques for Understanding this compound Interactions with Material Substrates

Surface science techniques are used to study the physical and chemical phenomena that occur at the interface between two phases. allectra.comwikipedia.orgnewworldencyclopedia.org Understanding how this compound interacts with different material substrates would be important for applications where it is in contact with other materials.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. newworldencyclopedia.org XPS could be used to study the chemical interactions between this compound and a substrate by analyzing changes in the elemental composition and chemical states at the surface.

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can be used to visualize and measure the topography of a surface at the nanoscale. researchgate.net AFM could be used to observe changes in the surface morphology of a material upon interaction with this compound, providing insights into adsorption and film formation.

Surface-Enhanced Raman Spectroscopy (SERS) is a technique that enhances Raman scattering by molecules adsorbed on rough metal surfaces. SERS could provide detailed vibrational information about the interaction of this compound with a specific substrate, revealing information about the orientation and bonding of the molecule to the surface. wikipedia.org

Molecular Recognition and Chemical Interaction Studies of Manicol

Chemical Probe Design and Synthesis based on the Manicol Scaffold for Intermolecular Interaction Elucidation

The development of chemical probes from the this compound scaffold has been a key strategy to understand its interactions with biological targets. The α-hydroxytropolone moiety of this compound is a known metal-chelating pharmacophore, which is crucial for its inhibitory activity. nih.govnih.gov Research has focused on synthesizing derivatives that retain this core feature while introducing modifications to other parts of the molecule to probe the binding pocket of its target enzymes. nih.gov

One notable study focused on the synthesis of 14 this compound derivatives to investigate the structure-activity relationship with the ribonuclease H (RNase H) active site of human immunodeficiency virus reverse transcriptase (HIV RT). nih.govnih.gov The synthesis of these probes began with this compound epoxide. This intermediate allows for the introduction of various functional groups through epoxide opening reactions. For instance, treatment of the this compound epoxide with a variety of amines in the presence of a lithium perchlorate (B79767) catalyst yielded several amino alcohol derivatives. nih.gov

Furthermore, the versatility of the this compound scaffold was demonstrated by the synthesis of sulfide (B99878) and sulfone derivatives. The reaction of the epoxide with selected thiols, facilitated by a base such as triethylamine (B128534) or sodium hydride, produced sulfide analogs. nih.gov These sulfides could then be selectively oxidized to either sulfoxides or sulfones using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA), with the outcome controlled by adjusting the reaction temperature. nih.gov These synthetic strategies allow for the systematic modification of the this compound structure, providing a library of probes to explore its intermolecular interactions.

| Derivative Type | Synthetic Precursor | Key Reagents | Resulting Functional Group |

| Amino alcohol analogs | This compound epoxide | Various amines, LiClO4 | Amino alcohol |

| Sulfide analogs | This compound epoxide | Selected thiols, Et3N or NaH | Thioether |

| Sulfone analogs | Sulfide derivatives | m-CPBA | Sulfone |

| Sulfoxide analogs | Sulfide derivatives | m-CPBA (controlled temp.) | Sulfoxide |

Biophysical Chemistry Approaches to Investigate Molecular Binding Mechanisms

The investigation of this compound's binding mechanisms at a molecular level has been significantly advanced by biophysical techniques, with a primary focus on X-ray crystallography. This method provides high-resolution structural data of the ligand-target complex, revealing the precise orientation and key chemical interactions involved in binding.

A pivotal study in this area is the high-resolution crystal structure of the p66/p51 heterodimer of HIV-1 RT in a complex with this compound. nih.govpdbj.org This structure revealed that this compound binds to the RNase H active site, which is characterized by the presence of divalent metal cations essential for catalysis. The α-hydroxytropolone core of this compound directly chelates these metal ions, confirming the importance of this pharmacophore for its inhibitory function. nih.govnih.gov

The crystallographic data showed that the conformation of this compound when bound to the enzyme differs from its conformation in the bulk, unbound state. nih.gov This induced-fit binding highlights the dynamic nature of the molecular recognition process. The structural details obtained from X-ray crystallography are crucial for understanding the specific hydrogen bonds, van der Waals forces, and metal coordination that constitute the chemical basis of this compound's binding to its target. These insights are instrumental for the rational design of more potent and specific derivatives. nih.govnih.gov While other biophysical techniques may be employed, the detailed atomic-level picture provided by X-ray crystallography has been the cornerstone of understanding this compound's molecular binding.

Structure-Based Chemical Modifications for Modulating Intermolecular Interaction Sites of this compound

Building on the structural insights from biophysical studies, researchers have undertaken structure-based chemical modifications of this compound to modulate its intermolecular interactions and enhance its desired properties. The goal of these modifications is to improve binding affinity and specificity for the target enzyme.

The synthesis of various this compound derivatives has provided a platform to test hypotheses about the role of different parts of the molecule in binding. nih.gov For example, by creating a series of analogs with modifications at the position of the isopropenyl group, the impact of this region on binding can be assessed. The conversion of the epoxide to various amino alcohols and sulfides introduces new functional groups capable of forming different types of interactions, such as hydrogen bonds or hydrophobic contacts, with amino acid residues in the binding pocket that were not engaged by the parent molecule. nih.gov

No Information Found for the Chemical Compound "this compound"

Following a comprehensive search for the chemical compound "this compound," no scientifically verifiable information or data could be located. Searches for its chemical structure, properties, reactivity, synthesis, and potential applications across a wide range of scientific databases and publications did not yield any relevant results.

This suggests that "this compound" may not be a recognized or documented chemical compound within the current body of scientific literature. It is possible that the name is a misspelling of another compound, a trade name not widely indexed, or a hypothetical substance not yet synthesized or described.

Consequently, it is not possible to generate an article based on the provided outline for "Emerging Research Frontiers and Unaddressed Questions in this compound Chemistry," as there is no foundational information available for any of the specified sections and subsections:

Emerging Research Frontiers and Unaddressed Questions in Manicol Chemistry

Advanced Methodological Development for Enhanced Manicol Analysis and Characterization

Without any data on the existence, synthesis, or characteristics of "this compound," a detailed, informative, and scientifically accurate article cannot be constructed. Further investigation would require a correct and recognized chemical name or identifier.

Q & A

Q. What frameworks extend beyond PICOT for hypothesis generation in this compound research?

- Use SPIDER (Sample, Phenomenon of Interest, Design, Evaluation, Research Type) for qualitative studies or PEO (Population, Exposure, Outcome) for observational designs. Integrate systems biology frameworks to study this compound’s polypharmacology .

Methodological Resources

- Data Presentation : Use Supplementary Tables for raw data (e.g., IC50 values) and Figures for trends (e.g., dose-response curves with error bars). Follow STROBE or ARRIVE guidelines for reporting .

- Manuscript Structure : Abstract should include keywords like "this compound," "mechanistic study," and "pharmacokinetics" for discoverability. In Methods , specify equipment (e.g., LC-MS model numbers) and software (e.g., GraphPad Prism version) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.